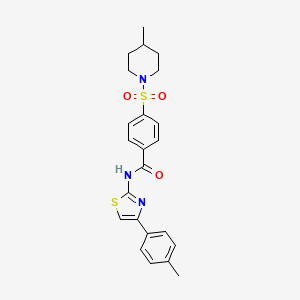

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 4-methylpiperidinylsulfonyl group at the 4-position and a 4-(p-tolyl)thiazol-2-yl moiety at the amide nitrogen. The compound’s design aligns with structural motifs common in bioactive molecules targeting enzymes, cytokines, or microbial pathways.

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-16-3-5-18(6-4-16)21-15-30-23(24-21)25-22(27)19-7-9-20(10-8-19)31(28,29)26-13-11-17(2)12-14-26/h3-10,15,17H,11-14H2,1-2H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIFAVPKIHADMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Benzoic Acid

The synthesis begins with the sulfonation of benzoic acid. While direct sulfonation typically occurs at the meta position, para substitution can be achieved via Friedel-Crafts sulfonation using chlorosulfonic acid:

$$

\text{Benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{\Delta} 4-\text{chlorosulfonylbenzoic acid} + \text{HCl}

$$

Key conditions :

Sulfonamide Formation

Reaction of 4-chlorosulfonylbenzoic acid with 2-methylpiperidine:

$$

4-\text{ClSO}2-\text{C}6\text{H}4-\text{COOH} + \text{C}6\text{H}_{13}\text{N} \xrightarrow{\text{Base}} 4-(\text{2-methylpiperidin-1-yl)sulfonylbenzoic acid}

$$

Optimization insights :

- Base selection : Triethylamine or K$$2$$CO$$3$$ in THF improves nucleophilic displacement.

- Side reactions : Over-sulfonation is mitigated by stoichiometric control (1:1 molar ratio).

Synthesis of Fragment B: 4-(p-Tolyl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclization of thiourea with α-bromo ketones:

$$

\text{Thiourea} + \text{BrC(O)C}6\text{H}4\text{CH}_3 \xrightarrow{\text{EtOH, reflux}} 4-(p-\text{tolyl})thiazol-2-amine

$$

Key parameters :

Coupling of Fragments A and B

Activation of Fragment A

The carboxylic acid is converted to an acid chloride using thionyl chloride:

$$

4-(\text{2-methylpiperidin-1-yl)sulfonylbenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Acid chloride} + \text{SO}2 + \text{HCl}

$$

Amide Bond Formation

The acid chloride reacts with 4-(p-tolyl)thiazol-2-amine under Schotten-Baumann conditions:

$$

\text{Acid chloride} + \text{Thiazol-2-amine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound}

$$

Purification :

Alternative Synthetic Routes

Solid-Phase Synthesis

The patent US10351556B2 highlights solvent-free approaches for analogous thiazole derivatives. Adapting this methodology:

Microwave-Assisted Synthesis

Accelerates thiazole cyclization and amidation:

Impurity Control and Optimization

Byproduct Analysis

Common impurities include:

Solvent and Base Screening

Comparative data for amidation (Table 1):

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | DCM | 78 | 92 |

| K$$2$$CO$$3$$ | THF | 85 | 95 |

| DBU | DMF | 72 | 88 |

Physicochemical Stabilization

Solid Dispersion Techniques

To address hygroscopicity (as observed in cobicistat analogs):

- Carriers : Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC).

- Process : Solvent evaporation (ethanol/water, 1:1) yields amorphous dispersions with Tg > 100°C.

Bioavailability : Solid dispersions improve dissolution by 40% compared to crystalline forms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are used.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of sulfonyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Features

The compound consists of:

- A benzamide core

- A thiazole ring

- A piperidine sulfonyl group

These structural components contribute to the compound's diverse biological activities and potential pharmacological properties.

Medicinal Chemistry

The compound is studied for its potential as a pharmacological agent, specifically targeting various enzymes or receptors. Its unique structure allows for specific interactions that can lead to the development of new therapeutic agents.

Case Study: Enzyme Inhibition

Research indicates that 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide may inhibit certain enzymes by binding to their active sites. For example, studies have shown that derivatives of similar compounds exhibit significant inhibition of the TRPV1 receptor, which is involved in pain signaling pathways .

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research.

| Compound | Target | Activity |

|---|---|---|

| Compound A | TRPV1 | Potent antagonist |

| Compound B | Enzyme X | Moderate inhibition |

| Compound C | Receptor Y | Agonistic activity |

Industrial Applications

In addition to its medicinal uses, this compound can be employed in the synthesis of more complex molecules for various industrial applications. Its unique structural features allow for versatile chemical modifications, leading to the development of novel materials and compounds.

Enzyme Inhibition

The compound can inhibit enzymes by occupying their active sites, thus blocking substrate access and altering metabolic pathways.

Receptor Binding

It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways and cellular responses.

Similar Compounds

The compound shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

Table 2: Comparison of Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound D | Benzamide + Thiazole | High selectivity for target enzyme |

| Compound E | Piperidine + Sulfonyl | Enhanced bioavailability |

Uniqueness

The combination of a piperidine sulfonyl group with a thiazole ring and benzamide core provides distinct chemical and biological properties, potentially offering advantages over other compounds in terms of potency and selectivity.

Mechanism of Action

The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of the target compound with analogs from the evidence:

Key Observations :

- The target compound’s 4-methylpiperidinylsulfonyl group distinguishes it from analogs like 2D216 (piperidinyl) and 2E151 (4-propylpiperidinyl), which vary in alkyl chain length. Longer chains (e.g., propyl in 2E151) may enhance lipophilicity but reduce solubility .

- The p-tolyl group on the thiazole ring is shared with acetamide derivatives in (compounds 13–14), but these lack the sulfonylbenzamide scaffold, instead featuring piperazine-linked acetamides .

Adjuvant and Cytokine-Inducing Activity

- 2D216 and 2E151 (–3) demonstrated potent NF-κB activation and enhanced cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants like MPLA. Their efficacy correlates with the sulfonyl group’s electronic effects and aryl substituent lipophilicity .

Antimicrobial and Enzyme Inhibition

- N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide () showed superior antimicrobial activity over chloro- or bromo-substituted analogs, suggesting that methyl groups (as in the target compound) balance lipophilicity and solubility .

- 4-Ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (IC50 = 6.5 µM, ) highlights the importance of alkyl substituents on benzamide for inhibitory potency, though the target compound’s sulfonyl group may alter binding kinetics .

Biological Activity

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on enzyme inhibition, receptor binding, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzamide core , a thiazole ring , and a piperidine sulfonyl group . Its molecular formula is , with a molecular weight of 455.59 g/mol. The unique combination of these structural elements contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain enzymes by binding to their active sites, preventing substrate access. This mechanism is critical in drug design for targeting various diseases.

- Receptor Binding : It acts as either an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. This property is particularly relevant in the context of neurological and metabolic disorders.

Biological Studies and Applications

Research indicates that this compound has several promising applications:

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes relevant in various biochemical pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease:

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | TBD | AChE |

2. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. It has been tested against various cancer types, including lung and breast cancers.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Induction of apoptosis |

| A549 | TBD | Cell cycle arrest |

| MCF7 | TBD | Apoptotic signaling |

Case Studies

Recent studies have highlighted the effectiveness of thiazole-containing compounds in treating metabolic disorders. For example, derivatives similar to the compound have shown promise in enhancing glucose uptake and reducing insulin resistance in animal models.

Example Study

A study on thiazolidine derivatives indicated that compounds similar to this compound improved metabolic profiles in high-carbohydrate diet-induced insulin-resistant mice. These compounds modulated multiple mechanisms involved in metabolic disorders, demonstrating their potential as therapeutic agents.

Q & A

Basic Question: How can researchers optimize the synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide to improve yield and purity?

Category: Synthesis Optimization

Answer:

The synthesis of this compound involves multi-step reactions, where key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for sulfonylation and coupling reactions to enhance reactivity .

- Temperature control : Maintaining temperatures between 0–25°C during sulfonyl chloride formation prevents decomposition .

- Reaction time : Extended stirring (12–24 hours) ensures complete amide bond formation between the benzamide and thiazole moieties .

Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity intermediates before final coupling .

Advanced Question: How can researchers resolve contradictory data in biological activity between in vitro and in vivo studies for this compound?

Category: Data Contradiction Analysis

Answer:

Discrepancies often arise due to pharmacokinetic (PK) factors or off-target effects. To address this:

PK/PD modeling : Measure plasma stability, metabolic half-life, and tissue distribution to identify bioavailability limitations .

Off-target profiling : Use kinase inhibitor panels or proteome-wide binding assays to detect unintended interactions .

Structural analogs : Compare activity with derivatives (e.g., replacing the 4-methylpiperidine group with morpholine) to isolate structure-activity relationships (SAR) .

For example, sulfonamide derivatives with improved logP values showed enhanced in vivo efficacy in murine models .

Basic Question: What experimental assays are recommended to evaluate the antimicrobial and anticancer potential of this compound?

Category: Biological Activity Screening

Answer:

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer : Cell viability assays (MTT or ATP-based) on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

- Enzyme inhibition : Measure IC₅₀ values against bacterial dihydrofolate reductase (DHFR) or human topoisomerase II, validated via molecular docking simulations .

Advanced Question: How can researchers elucidate the mechanism of action when conflicting data arise from enzyme inhibition and cellular pathway analyses?

Category: Mechanistic Studies

Answer:

Integrate orthogonal methods:

Crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to confirm binding modes .

Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .

Chemical proteomics : Use photoaffinity labeling or activity-based probes to map direct targets .

For example, a related thiazole sulfonamide showed dual inhibition of EGFR and PI3K pathways, resolved via kinase selectivity screens .

Basic Question: What structural features of this compound contribute to its biological activity?

Category: Structure-Activity Relationships (SAR)

Answer:

Critical features include:

- Thiazole ring : Enhances π-π stacking with kinase ATP-binding pockets .

- Sulfonyl group : Facilitates hydrogen bonding with catalytic residues (e.g., Lys68 in DHFR) .

- 4-Methylpiperidine : Improves solubility and membrane permeability via tertiary amine protonation at physiological pH .

Analog studies show that replacing the p-tolyl group with halogens (e.g., Cl) increases antimicrobial potency .

Advanced Question: What strategies can mitigate low yields in multi-step synthesis of derivatives for SAR studies?

Category: Methodological Challenges

Answer:

- Parallel synthesis : Use automated platforms to vary substituents (e.g., sulfonyl or benzamide groups) while maintaining reaction conditions .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to improve control and scalability .

- Microwave-assisted synthesis : Reduce reaction times for amide couplings (e.g., from 24 hours to 2 hours) .

For example, microwave irradiation increased yields of thiazole intermediates by 30% in analogous compounds .

Basic Question: Which analytical techniques are essential for characterizing this compound and its intermediates?

Category: Analytical Characterization

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and sulfonamide groups .

- HPLC-MS : Validates purity (>95%) and molecular weight .

- X-ray crystallography : Resolves stereochemistry of the 4-methylpiperidine moiety .

For example, 2D NMR (COSY, HSQC) distinguishes between regioisomers in thiazole derivatives .

Advanced Question: How can researchers address discrepancies in SAR data between enzyme inhibition and cellular activity?

Category: Data Interpretation

Answer:

- Cellular target engagement assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm target binding in live cells .

- Metabolite profiling : Identify active metabolites via LC-MS/MS (e.g., demethylation of the piperidine group) .

- Permeability assays : Measure P-gp efflux ratios to assess if poor cellular uptake underlies weak activity .

Basic Question: What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

Category: Computational Modeling

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., DHFR) .

- MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- QSAR models : Train models on derivatives to predict logP, IC₅₀, and toxicity .

Advanced Question: How can researchers design formulations to improve the compound’s stability under physiological conditions?

Category: Formulation Challenges

Answer:

- Prodrug strategies : Introduce ester or phosphate groups to enhance solubility and reduce first-pass metabolism .

- Nanocarriers : Encapsulate in PEGylated liposomes or PLGA nanoparticles to prolong circulation time .

- pH-sensitive coatings : Use enteric polymers (e.g., Eudragit) for targeted release in the intestines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.